molecular formula C16H14O4 B1497442 Methyl 2-(4-benzoylphenoxy)acetate

Methyl 2-(4-benzoylphenoxy)acetate

Cat. No.: B1497442
M. Wt: 270.28 g/mol
InChI Key: WAAGUMJODZOKDE-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzoylphenoxy)acetate (CAS 57682-09-4) is an aromatic ester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is synthesized via nucleophilic substitution between 4-hydroxybenzophenone and methyl bromoacetate in the presence of potassium carbonate, yielding the product in quantitative (~100%) yield . The compound is characterized by distinct NMR signals: δ 4.66 (s, 2H) for the methylene group and δ 3.74 (s, 3H) for the methyl ester in $^1$H NMR, consistent with its structure . Its primary applications include use as an intermediate in organic synthesis, particularly for generating carboxylic acid derivatives like 2-(4-benzoylphenoxy)acetic acid via hydrolysis .

Properties

IUPAC Name

methyl 2-(4-benzoylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)11-20-14-9-7-13(8-10-14)16(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGUMJODZOKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ester Derivatives with Varying Alkyl Chains

Key Compounds :

  • Ethyl (4-benzoylphenoxy)acetate (29): Ethyl ester analog (C₁₇H₁₆O₄), synthesized in 63% yield .
  • Ethyl 2-(4-benzoylphenoxy)pentanoate (31): Longer pentanoate chain (C₂₀H₂₂O₄), 69% yield .

Comparison :

Property Methyl 2-(4-benzoylphenoxy)acetate Ethyl (4-benzoylphenoxy)acetate Ethyl 2-(4-benzoylphenoxy)pentanoate
Molecular Weight 270.28 g/mol 284.30 g/mol 328.38 g/mol
Yield ~100% 63% 69%
Chain Length Acetate (C2) Acetate (C2) Pentanoate (C5)

The methyl ester exhibits superior synthetic efficiency compared to ethyl analogs.

Carboxylic Acid Derivatives

Hydrolysis of this compound yields 2-(4-benzoylphenoxy)acetic acid (30), a white solid with 72% yield . Similarly, 2-(4-benzoylphenoxy)pentanoic acid (32) (99% yield, mp 75–77°C) demonstrates the impact of chain length on physical properties . Acid derivatives are critical for further functionalization, such as coupling reactions in drug discovery .

Substituted Aromatic Esters

Examples :

  • Methyl 2-[4-(5-bromopentoxy)phenyl]acetate (CAS 1026417-18-4): Contains a bromopentoxy group (C₁₄H₁₉BrO₃) .
  • Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 4371-01-1): Features an epoxide moiety (C₁₂H₁₄O₄) .

Comparison :

Property This compound Methyl 2-[4-(5-bromopentoxy)phenyl]acetate Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
Key Substituent Benzoylphenoxy 5-Bromopentoxy Epoxide
Reactivity Stable ester Bromine enables nucleophilic substitution Epoxide allows ring-opening reactions

The bromopentoxy and epoxide derivatives highlight how substituents dictate reactivity. For instance, the epoxide group in CAS 4371-01-1 is valuable for synthesizing cross-linked polymers or bioactive molecules .

Biphenyl and Halogenated Analogs

Examples :

  • Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate (CAS 1820664-73-0): Biphenyl structure with chloro and methoxy groups (C₁₆H₁₅ClO₃) .
  • Methyl 2-(4-hydroxy-2-methylphenyl)acetate (CAS 114474-04-3): Hydroxy and methyl substituents (C₁₀H₁₂O₃) .

Comparison :

Property This compound Methyl 2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetate Methyl 2-(4-hydroxy-2-methylphenyl)acetate
Functional Groups Benzoylphenoxy, ester Chloro, methoxy, biphenyl Hydroxy, methyl, ester
Predicted Boiling Pt Not reported 374.4°C 297.0°C

Halogenation (e.g., chloro) and methoxy groups in biphenyl analogs increase molecular weight and polarity, affecting boiling points and solubility .

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